4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

Catalog No.
S13651110
CAS No.
M.F
C36H28N2
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]...

Product Name

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

IUPAC Name

4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2

InChI Key

DUYKCJMMDVDAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline, also known by its CAS number 53693-67-7, is a complex organic compound characterized by a molecular formula of C24_{24}H20_{20}N2_2 and a molecular weight of approximately 336.43 g/mol . This compound is part of the triarylamine family, which are compounds made up of three aromatic rings connected by nitrogen atoms. Its structure features a central aniline group with multiple phenyl substituents, making it a significant compound in organic chemistry and materials science.

The reactivity of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline can be understood through its functional groups. The amine group (-NH2_2) is known to participate in various reactions, including:

  • Nucleophilic Substitution: The amine can act as a nucleophile in electrophilic aromatic substitution reactions.
  • Diazotization: The amino group can be converted into a diazonium salt, which can then be used for further functionalization of the aromatic rings.
  • Reduction Reactions: The compound can undergo reduction to form various derivatives, impacting its solubility and reactivity.

While specific biological activity data for 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline is limited, compounds with similar structures often exhibit interesting biological properties. Triarylamines have been studied for their potential as:

  • Antioxidants: Some triarylamines show promise as radical scavengers.
  • Photostabilizers: They can absorb UV light, protecting other compounds from degradation.
  • Pharmaceuticals: Certain derivatives are explored for their therapeutic applications in cancer treatment and other diseases.

Synthesis of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline typically involves multi-step organic reactions, including:

  • Nitration and Reduction: Starting with simpler aromatic compounds, nitration introduces nitro groups which can be subsequently reduced to amines.
  • Coupling Reactions: The formation of the triarylamine structure is achieved through coupling reactions involving aryl halides and anilines.
  • Reflux Conditions: Many reactions require refluxing in solvents like dimethylformamide or toluene to facilitate coupling and improve yields.

The unique structure of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline lends itself to various applications:

  • Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
  • Polymer Chemistry: Acts as a monomer in the synthesis of polyfunctional materials with desirable electronic properties.

Interaction studies involving 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline often focus on:

  • Electron Transfer Mechanisms: Understanding how this compound interacts with other molecules could reveal insights into charge transfer processes in materials.
  • Stability Studies: Investigating how this compound behaves under various environmental conditions (light, heat) is crucial for its application in electronics.

Several compounds share structural similarities with 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Aminodiphenylamine101-77-9Simpler structure with two phenylene groups; used in rubber processing.
Triphenylamine2610-80-0Basic triarylamine structure; widely used in organic electronics.
N,N-Diethyl-p-phenylenediamine6842-85-1Contains ethyl substituents; known for antioxidant properties.

Uniqueness

The uniqueness of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline lies in its highly branched structure, which enhances its electronic properties compared to simpler triarylamines. This structural complexity may contribute to improved performance in electronic applications and potential biological activities.

XLogP3

7.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

488.225248902 g/mol

Monoisotopic Mass

488.225248902 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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